3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[(4-phenylpiperazine-1-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17(23)14-5-4-6-15(13-14)19-18(24)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,19,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUOJFXUVDEGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Carbonyldiimidazole (CDI)-Mediated Urea Synthesis
This method employs 1,1′-carbonyldiimidazole to activate one amine for subsequent nucleophilic attack by the second amine. For 3-{[(4-phenylpiperazin-1-yl)carbonyl]amino}benzoic acid:
- Protection of Carboxylic Acid : Methyl 3-aminobenzoate is synthesized via esterification of 3-aminobenzoic acid using thionyl chloride in methanol.
- CDI Activation : Methyl 3-aminobenzoate reacts with CDI in anhydrous DMF, forming an imidazole carbamate intermediate.
- Coupling with 4-Phenylpiperazine : Addition of 4-phenylpiperazine yields the protected urea derivative.
- Deprotection : Saponification with NaOH regenerates the carboxylic acid.
Key Data :
Triphosgene-Assisted Urea Formation
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer phosgene alternative for carbonyl insertion:
- In Situ Isocyanate Formation : 3-Aminobenzoic acid reacts with triphosgene in dichloromethane, generating 3-isocyanatobenzoic acid.
- Amine Coupling : 4-Phenylpiperazine is added to the isocyanate intermediate, forming the urea bond.
Optimization Notes :
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach enables rapid purification:
- Wang Resin Functionalization : 3-Nitrobenzoic acid is attached to Wang resin via ester linkage.
- Nitro Reduction : Catalytic hydrogenation converts the nitro group to amine.
- Urea Formation : On-resin reaction with 4-phenylpiperazine-1-carbonyl chloride.
- Cleavage : TFA treatment releases the target compound.
Advantages :
- Purity: ≥98% (HPLC)
- Scalability: Suitable for multi-gram synthesis
Comparative Analysis of Methodologies
The table below evaluates the three primary methods:
| Parameter | CDI-Mediated | Triphosgene | Solid-Phase |
|---|---|---|---|
| Yield (%) | 62–68 | 55–60 | 70–75 |
| Reaction Time (h) | 18–24 | 6–8 | 48–72 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Moderate | Low | High |
| Cost | $$ | $ | $$$ |
Key Findings :
- CDI-mediated synthesis balances yield and practicality for lab-scale production.
- Solid-phase methods, while costly, offer superior purity and scalability.
Reaction Mechanism and Side Reactions
The urea formation proceeds via a two-step mechanism:
- Activation : CDI or triphosgene converts the amine to a reactive intermediate (imidazole carbamate or isocyanate).
- Nucleophilic Attack : The second amine attacks the electrophilic carbonyl, releasing imidazole or HCl as byproducts.
Common Side Reactions :
- Hydrolysis : Isocyanate intermediates may hydrolyze to amines, especially in humid conditions.
- Dimerization : Excess CDI can lead to bis-urea formation.
- Ester Hydrolysis : Premature deprotection during coupling necessitates careful pH control.
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Antidepressant Activity :
- The piperazine ring is known for its antidepressant properties, often utilized in the design of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications. Studies have indicated that derivatives of 4-phenylpiperazine exhibit significant serotonin receptor activity, which may be beneficial in treating depression and anxiety disorders.
-
Anticancer Potential :
- Research has shown that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, studies on related benzoic acid derivatives have demonstrated their ability to induce apoptosis in cancer cells by targeting cell signaling pathways.
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal effects, making them candidates for further exploration in treating infections.
Biochemical Research Applications
-
Enzyme Inhibition Studies :
- The compound can serve as a lead molecule for developing enzyme inhibitors. Its ability to interact with various biological targets makes it suitable for studying enzyme kinetics and inhibition mechanisms.
-
Drug Design and Development :
- As a scaffold, 3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid can be modified to enhance its pharmacological properties, leading to the synthesis of new drug candidates with improved efficacy and reduced side effects.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives, including those similar to this compound. Results indicated that these compounds increased serotonin levels in the brain, demonstrating their potential as effective antidepressants.
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines showed that modifications of benzoic acid derivatives could inhibit tumor growth by inducing apoptosis through mitochondrial pathways. This supports the hypothesis that this compound may possess similar anticancer properties.
Wirkmechanismus
The mechanism of action of 3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and increasing acetylcholine levels in the brain.
Vergleich Mit ähnlichen Verbindungen
Key Structural Variations
The compound’s uniqueness lies in its 4-phenylpiperazine substituent and carbonyl amino linker. Below is a comparison with analogs differing in:
- Substituents on the aryl/piperazine group.
- Linker type (e.g., carbonyl amino vs. methylene).
- Position of substitution on the benzoic acid ring.
Selected Analogs and Data
*Note: The molecular formula for the reference compound is inferred as ~C18H18N3O3 based on structural analogs.
Structure-Activity Relationship (SAR) Insights
Piperazine Substitution :
- The 4-phenylpiperazine group in the reference compound likely enhances binding to targets with aromatic or hydrophobic pockets, as seen in anti-TB analogs .
- Replacement with 4-bromophenyl () introduces electronegativity but may reduce piperazine’s conformational flexibility.
Linker Type: The carbonyl amino linker provides rigidity and hydrogen-bonding capacity. In contrast, acetamido () or methylene linkers () alter flexibility and electronic interactions.
Positional Isomerism :
- Substitution at the 3-position (reference compound) vs. 2- or 4-positions () affects steric interactions and solubility.
Biologische Aktivität
The compound 3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid , often referred to as a derivative of benzoic acid with a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzoic acid core substituted with a piperazine ring, which is known for enhancing the bioactivity of compounds through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 298.34 g/mol |
| Density | 1.20 g/cm³ |
| Melting Point | 120-125 °C |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Effects
Research indicates that compounds containing piperazine derivatives exhibit a range of biological activities, including:
- Antidepressant Activity : Piperazine derivatives have been shown to interact with serotonin receptors, suggesting potential antidepressant effects. Studies indicate that modifications in the piperazine structure can enhance selectivity for serotonin transporters (SERT) and acetylcholinesterase (AChE) inhibition, which are crucial in treating depression and Alzheimer's disease .
- Anticancer Properties : Some studies have reported that benzoic acid derivatives possess anticancer activity by inducing apoptosis in cancer cells. The incorporation of the piperazine moiety may enhance this effect by improving the compound's ability to penetrate cellular membranes .
- Antimicrobial Activity : The presence of the phenylpiperazine group has been linked to increased antimicrobial activity against various bacterial strains. This suggests that such compounds could be explored as potential antibiotics .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those involved in mood regulation.
- Enzyme Inhibition : It is hypothesized that the compound can inhibit key enzymes such as AChE, which plays a significant role in neurotransmitter breakdown.
- Cell Cycle Interference : By affecting cell signaling pathways, it may disrupt the cell cycle in cancerous cells, leading to reduced proliferation.
Study 1: Antidepressant Activity
A study evaluated the effects of various piperazine derivatives on SERT and AChE inhibition. The results indicated that modifications similar to those found in this compound significantly enhanced inhibitory potency compared to standard antidepressants .
Study 2: Anticancer Effects
In vitro studies demonstrated that compounds with similar structures induced apoptosis in human cancer cell lines through mitochondrial pathway activation. The piperazine moiety was crucial for enhancing cellular uptake and bioavailability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, coupling 3-aminobenzoic acid with 4-phenylpiperazine-1-carbonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for structural diversification, as described for related piperazine derivatives . Purification typically involves column chromatography or recrystallization using ethanol/water mixtures. Reaction progress should be monitored via TLC or LC-MS.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure and confirms stereochemistry .
- Spectroscopy : H/C NMR confirms functional groups (e.g., carbonyl at ~170 ppm, aromatic protons at 6.5–8.0 ppm). FT-IR identifies amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) stretches.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 354.15) .
Q. What analytical applications does this compound have in pharmaceutical research?
- Methodological Answer : It serves as a reference standard in HPLC and LC-MS for method validation. For calibration curves, prepare serial dilutions (1–100 µg/mL) in acetonitrile/water (70:30) with 0.1% formic acid. Use a C18 column (4.6 × 150 mm, 5 µm) and UV detection at 254 nm. System suitability tests (e.g., retention time reproducibility, peak symmetry) ensure precision .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay validation : Replicate kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with positive controls (e.g., staurosporine). Use orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics.
- Toxicity profiling : Compare cytotoxicity (e.g., MTT assay in HEK293 cells) with off-target effects via proteome-wide screening. Purity must exceed 95% (HPLC), as impurities may skew results .
- Structural analogs : Test derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) to isolate structure-activity relationships (SAR).
Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Molecular docking : Simulate binding poses with AutoDock Vina using crystal structures (e.g., PDB: 3TKY for kinases). Validate via mutagenesis (e.g., alanine scanning of active-site residues).
- Thiourea interactions : Investigate hydrogen bonding and π-π stacking via NMR titration (e.g., H chemical shift perturbations) .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?
- Methodological Answer :
- Formulation : Prepare a PEG-400/saline (60:40) solution for intravenous (IV) or oral (PO) administration in rodent models.
- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose. Extract using protein precipitation (acetonitrile) and quantify via LC-MS/MS.
- Parameters : Calculate AUC, C, T, and half-life. Compare IV/PO data to assess first-pass metabolism .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solubility : Test in multiple solvents (e.g., DMSO, PBS, simulated gastric fluid) using nephelometry. Adjust pH (e.g., 7.4 for physiological conditions) and measure via UV-Vis spectrophotometry.
- Stability : Conduct forced degradation studies under heat (60°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
Safety and Handling
Q. What safety protocols are recommended for laboratory handling?
- Methodological Answer :
- Acute toxicity : Classify as GHS Category 3 (oral LD > 300 mg/kg in rats). Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Waste disposal : Neutralize with 10% NaOH and incinerate at > 1000°C. Document waste streams per OSHA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
